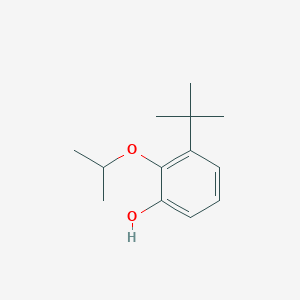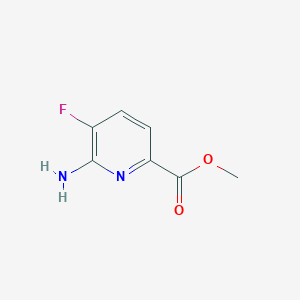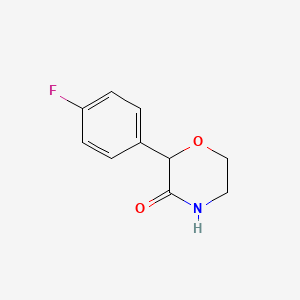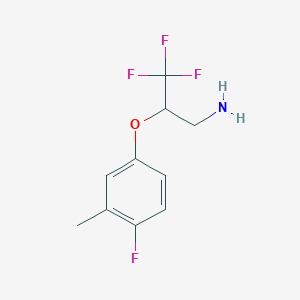
(E)-3-(2-(4-chlorophenyl)thiazol-5-yl)-3-oxopropanal O-2-fluorobenzyl oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(2-fluorophenyl)methoxyimino]propan-1-one is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(2-fluorophenyl)methoxyimino]propan-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form 2-(4-chlorophenyl)-1,3-thiazole.
Attachment of the Fluorophenyl Group: The 2-(4-chlorophenyl)-1,3-thiazole is then reacted with 2-fluorobenzaldehyde in the presence of a base to form the intermediate compound.
Formation of the Final Compound: The intermediate is then reacted with propanone under basic conditions to form the final compound, 1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(2-fluorophenyl)methoxyimino]propan-1-one.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(2-fluorophenyl)methoxyimino]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(2-fluorophenyl)methoxyimino]propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(2-fluorophenyl)methoxyimino]propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
2-(4-chlorophenyl)-1,3-thiazole: Shares the thiazole and chlorophenyl groups but lacks the fluorophenyl and methoxyimino groups.
1-(2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one: Similar structure but lacks the thiazole ring.
Uniqueness: 1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(2-fluorophenyl)methoxyimino]propan-1-one is unique due to the combination of the thiazole ring with both chlorophenyl and fluorophenyl groups, which may contribute to its distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C19H14ClFN2O2S |
|---|---|
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(2-fluorophenyl)methoxyimino]propan-1-one |
InChI |
InChI=1S/C19H14ClFN2O2S/c20-15-7-5-13(6-8-15)19-22-11-18(26-19)17(24)9-10-23-25-12-14-3-1-2-4-16(14)21/h1-8,10-11H,9,12H2 |
InChI-Schlüssel |
ZDLXZQRPOYJVSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CON=CCC(=O)C2=CN=C(S2)C3=CC=C(C=C3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[6-(Methoxycarbonyl)-4-methylpyridin-2-YL]acetic acid](/img/structure/B14851189.png)


![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14851202.png)

